molecular formula C19H20FNO4 B4299597 3-(4-ETHOXYPHENYL)-3-[2-(4-FLUOROPHENYL)ACETAMIDO]PROPANOIC ACID

3-(4-ETHOXYPHENYL)-3-[2-(4-FLUOROPHENYL)ACETAMIDO]PROPANOIC ACID

Cat. No.: B4299597
M. Wt: 345.4 g/mol
InChI Key: JEPHMQVXBBEKQA-UHFFFAOYSA-N
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Description

3-(4-ETHOXYPHENYL)-3-[2-(4-FLUOROPHENYL)ACETAMIDO]PROPANOIC ACID is an organic compound that belongs to the class of aromatic carboxylic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ETHOXYPHENYL)-3-[2-(4-FLUOROPHENYL)ACETAMIDO]PROPANOIC ACID typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Ethoxyphenyl Intermediate: Starting with 4-ethoxybenzaldehyde, it can be converted to 4-ethoxyphenylacetic acid through a series of reactions including oxidation and esterification.

    Introduction of the Fluorophenyl Group: The 4-fluorophenylacetyl chloride can be synthesized from 4-fluorobenzaldehyde via Friedel-Crafts acylation.

    Coupling Reaction: The final step involves coupling the ethoxyphenyl intermediate with the fluorophenylacetyl chloride in the presence of a base to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions could target the carbonyl group in the fluorophenylacetyl moiety, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield 4-ethoxybenzoic acid, while reduction could produce 4-fluorophenylethanol.

Scientific Research Applications

3-(4-ETHOXYPHENYL)-3-[2-(4-FLUOROPHENYL)ACETAMIDO]PROPANOIC ACID may have various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Could be investigated for its pharmacological properties, such as anti-inflammatory or analgesic effects.

    Industry: May be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    3-(4-methoxyphenyl)-3-{[(4-fluorophenyl)acetyl]amino}propanoic acid: Similar structure but with a methoxy group instead of an ethoxy group.

    3-(4-ethoxyphenyl)-3-{[(4-chlorophenyl)acetyl]amino}propanoic acid: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

Properties

IUPAC Name

3-(4-ethoxyphenyl)-3-[[2-(4-fluorophenyl)acetyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO4/c1-2-25-16-9-5-14(6-10-16)17(12-19(23)24)21-18(22)11-13-3-7-15(20)8-4-13/h3-10,17H,2,11-12H2,1H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEPHMQVXBBEKQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(CC(=O)O)NC(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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